molecular formula C21H29N3O2S B2589830 3-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide CAS No. 954689-42-0

3-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide

Cat. No.: B2589830
CAS No.: 954689-42-0
M. Wt: 387.54
InChI Key: QMTHCEPPMQCAJZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide is a synthetic propanamide derivative intended for research and development purposes. This compound features a molecular structure that incorporates a 4-methoxyphenyl group, a thiophene heterocycle, and a 4-methylpiperazine moiety, a combination often associated with potential biological activity in pharmaceutical chemistry. The presence of the 4-methylpiperazine group is a common feature in molecules designed for central nervous system (CNS) targeting, suggesting potential application in neurological research . Furthermore, structurally related propanamide compounds have been identified and optimized for their anticonvulsant properties in preclinical studies, acting as potential inhibitors of targets such as γ-aminobutyrate aminotransferase (GABA-AT) . Its exact mechanism of action and full research profile are yet to be fully characterized. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-23-10-12-24(13-11-23)20(18-9-14-27-16-18)15-22-21(25)8-5-17-3-6-19(26-2)7-4-17/h3-4,6-7,9,14,16,20H,5,8,10-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTHCEPPMQCAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide is a synthetic derivative with potential biological activity. Understanding its pharmacological profile, including mechanisms of action, efficacy, and safety, is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O3SC_{22}H_{28}N_{4}O_{3}S, with a molecular weight of approximately 396.55 g/mol. The presence of functional groups such as the methoxy group and piperazine ring contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives containing piperazine and thiophene rings have shown significant antimicrobial effects against various pathogens.
  • Cytotoxic Effects : Related compounds have been evaluated for their cytotoxicity against cancer cell lines, showing promising results in inducing apoptosis.
  • Dopamine Receptor Affinity : Compounds with similar aromatic structures have demonstrated selective binding to dopamine receptors, particularly D4 receptors.

Antimicrobial Activity

A study on related thiophene derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds showed inhibition zones ranging from 17 mm to 23 mm against E. coli and B. mycoides, indicating strong antimicrobial potential .

Cytotoxicity in Cancer Cell Lines

Research on structurally similar compounds revealed significant cytotoxic activity against various cancer cell lines. For example:

  • MCF-7 (breast cancer) : IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity.
  • U-937 (monocytic leukemia) : Similar compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Dopamine D4 Receptor Binding

Compounds structurally related to the target molecule have been studied for their affinity to dopamine receptors. One notable compound exhibited an IC50 of 0.057 nM for the D4 receptor, suggesting that modifications in the structure can significantly enhance receptor selectivity .

Data Tables

Activity Type Tested Compound IC50/Zone of Inhibition Target
AntimicrobialThiophene Derivative21 mm (E. coli)Bacterial Pathogens
CytotoxicityMCF-7 Cell Line0.65 - 2.41 µMBreast Cancer
Dopamine Receptor BindingD4 Receptor Affinity Compound0.057 nMDopamine D4 Receptor

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 3-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide exhibit significant antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antitumor Effects

The compound has been investigated for its antitumor properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the methoxyphenyl group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity against tumor cells .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a related compound against biofilms formed by Staphylococcus aureus. The results indicated that the compound reduced biofilm formation significantly at sub-MIC concentrations, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. The findings highlighted its potential use as an adjunct therapy in cancer treatment regimens .

Comparison with Similar Compounds

Piperazine Derivatives

Compounds like 7g () and the target molecule share a piperazine core, which is critical for CNS penetration and receptor interaction. However, 7g incorporates a dichlorophenyl group, enhancing affinity for dopamine D3 receptors, whereas the target compound’s 4-methylpiperazine may prioritize metabolic stability over receptor specificity .

Tetrazole-Containing Analogs

Acrylamide vs. Propanamide Backbones

The acrylamide derivative 6q () demonstrates the impact of backbone rigidity on bioactivity. Its α,β-unsaturated carbonyl group may facilitate covalent binding to targets, unlike the saturated propanamide chain in the target compound, which favors conformational flexibility .

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